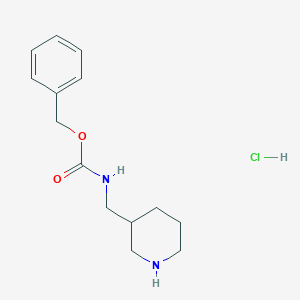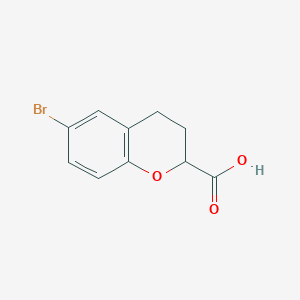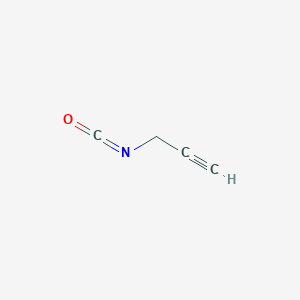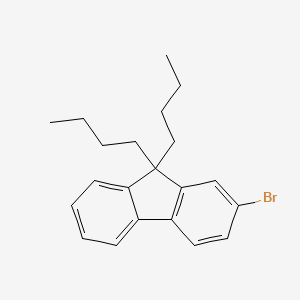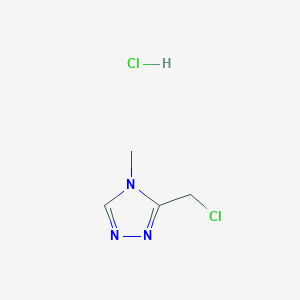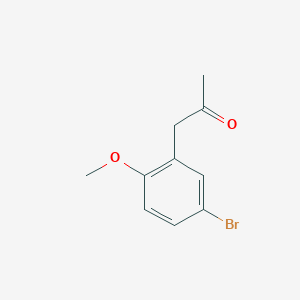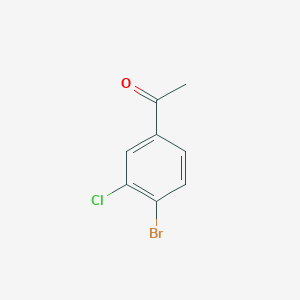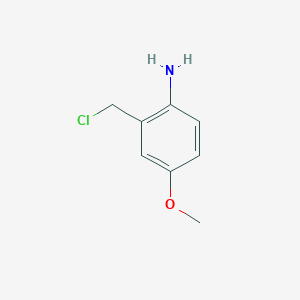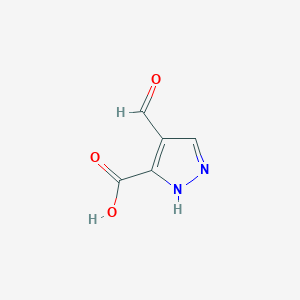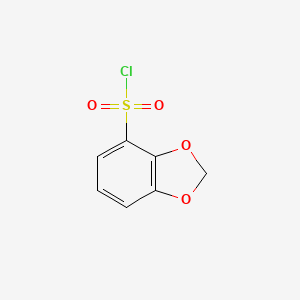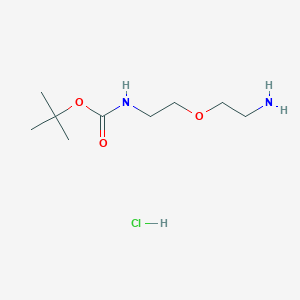
N-Boc-2-(2-アミノエトキシ)エチルアミン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride is a chemical compound that is widely used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. This compound is particularly valuable in the synthesis of various bioactive molecules and intermediates.
科学的研究の応用
N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and intermediates.
Biology: The compound is used in the synthesis of bioactive molecules, including peptides and small molecule inhibitors.
Medicine: It is employed in the development of pharmaceutical compounds and drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride typically involves the following steps:
Protection of the Amine Group: The starting material, 2-(2-amino-ethoxy)-ethanol, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form N-Boc-2-(2-amino-ethoxy)-ethanol.
Formation of the Hydrochloride Salt: The protected amine is then treated with hydrochloric acid to form the hydrochloride salt, resulting in N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride.
Industrial Production Methods
Industrial production of N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or recrystallization techniques.
化学反応の分析
Types of Reactions
N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can be used in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Coupling Reactions: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Major Products Formed
Substitution Reactions: The major products are N-substituted derivatives of the original compound.
Deprotection Reactions: The major product is 2-(2-amino-ethoxy)-ethylamine.
Coupling Reactions: The major products are amide-linked peptides or other bioactive molecules.
作用機序
The mechanism of action of N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride is primarily related to its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protected amine can then be selectively deprotected under acidic conditions to yield the free amine, which can participate in further chemical transformations.
類似化合物との比較
N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride can be compared with other Boc-protected amines, such as:
- N-Boc-ethanolamine
- N-Boc-1,6-hexanediamine hydrochloride
- N-Boc-1,4-butanediamine
Uniqueness
The uniqueness of N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride lies in its specific structure, which includes an ethoxy linker between the Boc-protected amine and the terminal amine group. This structure provides unique reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3.ClH/c1-9(2,3)14-8(12)11-5-7-13-6-4-10;/h4-7,10H2,1-3H3,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTQXEPVLBQXPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165391-09-3 |
Source


|
| Record name | tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
